molecular formula C8H16N2O B2736065 2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1312705-70-6

2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B2736065
M. Wt: 156.229
InChI Key: RUXKLXFWZJXXNX-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Methoxybicyclo[2.2.1]heptane” is a molecular structure with the formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .


Synthesis Analysis

The synthesis of functionalized bicyclo[2.2.1]heptanes can be achieved through a sequential Diels Alder reaction/rearrangement sequence . This method has been used to create diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants . The outcome of the rearrangement depends on the substitution pattern of the dienes .


Molecular Structure Analysis

The molecular structure of “2-Methoxybicyclo[2.2.1]heptane” includes one hydrogen bond acceptor, zero hydrogen bond donors, and one freely rotating bond . Its polar surface area is 9 Ų, and its molar refractivity is 36.7±0.4 cm³ .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of functionalized bicyclo[2.2.1]heptanes include a sequential Diels Alder reaction/rearrangement sequence . The reaction sequence comprises a domino Diels Alder and two consecutive 1,2-shifts .


Physical And Chemical Properties Analysis

“2-Methoxybicyclo[2.2.1]heptane” has a density of 1.0±0.1 g/cm³, a boiling point of 158.6±8.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . Its enthalpy of vaporization is 37.9±3.0 kJ/mol, and its flash point is 40.4±14.2 °C .

Scientific Research Applications

Catalytic Oxidation and Chemical Synthesis

Research into compounds structurally related to "2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane" often explores their roles in catalytic processes and chemical synthesis. For instance, studies on the selective oxidation of cyclohexene show the importance of controllable reactions in producing intermediates for the chemical industry, highlighting the synthetic value of similar bicyclic compounds in creating targeted products with specific functional groups (Hongen Cao et al., 2018).

Pharmaceutical Research and Drug Design

Compounds like norcantharidin, which share a bicyclic structure with "2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane," are explored for their anticancer activities and potential in drug design. Modifications to these structures aim to enhance therapeutic efficacy and reduce side effects, indicating the relevance of bicyclic compounds in developing new medications (L. Deng & Shenlong Tang, 2011).

Material Science and Functional Materials

Research into the conversion of biomass to furan derivatives, including discussions on compounds like "2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane," underscores the potential for such chemicals to serve as feedstocks for producing polymers, fuels, and functional materials. This area of study emphasizes sustainable alternatives to petroleum-based resources, showcasing the broad applicability of bicyclic compounds in material science (V. M. Chernyshev et al., 2017).

Biochemical Analysis and Environmental Studies

The analysis of compounds for their interaction with biological systems or environmental impact, such as studies on microcystins and their methods of detection, illustrates the broader context in which bicyclic compounds can be researched. These studies contribute to understanding the biochemical behavior of toxins and the development of analytical techniques for environmental monitoring (Pierre Bouteiller et al., 2022).

Safety And Hazards

While specific safety and hazard information for “2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane” is not available, similar compounds often require careful handling due to their flammability and potential health hazards .

properties

IUPAC Name

2-(2-methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-11-3-2-10-6-7-4-8(10)5-9-7/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXKLXFWZJXXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2CC1CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.